Acid blue 80

Catalog No.
S573342
CAS No.
4474-24-2
M.F
C32H28N2Na2O8S2
M. Wt
678.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid blue 80

CAS Number

4474-24-2

Product Name

Acid blue 80

IUPAC Name

disodium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate

Molecular Formula

C32H28N2Na2O8S2

Molecular Weight

678.7 g/mol

InChI

InChI=1S/C32H30N2O8S2.2Na/c1-15-13-17(3)31(43(37,38)39)19(5)27(15)33-23-11-12-24(26-25(23)29(35)21-9-7-8-10-22(21)30(26)36)34-28-16(2)14-18(4)32(20(28)6)44(40,41)42;;/h7-14,33-34H,1-6H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2

InChI Key

UHXQPQCJDDSMCB-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])C.[Na+].[Na+]

Synonyms

acid blue 80

Canonical SMILES

CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])C.[Na+].[Na+]

Biological Staining:

  • Acid Blue 80 is used as a stain in histology and cytology for visualizing specific cellular components. Source: Sigma-Aldrich: It binds to anionic structures like cell membranes and nucleic acids, allowing researchers to differentiate them under a microscope. Source: Ataman Kimya:

Metal Ion Complexation:

  • Acid Blue 80 can form complexes with metal ions. This property makes it valuable in analytical chemistry for metal sensing and detection. Source: Ataman Kimya: Researchers can utilize this ability to develop methods for identifying and quantifying specific metal ions in various samples.

Other Applications:

  • Acid Blue 80 finds applications in various other scientific fields, including:
    • Entomology: Staining insect tissues for microscopic examination. Source: Ataman Kimya:
    • Pharmaceutical research: Evaluating aspects like drug release and stability in drug formulation studies. Source: Ataman Kimya:
    • Polymerization studies: Monitoring and analyzing the progress of polymerization reactions. Source: Ataman Kimya:

Acid Blue 80 is a synthetic organic dye belonging to the anthraquinone class, characterized by its vibrant blue color and water solubility. Its molecular formula is C32H28N2Na2O8S2C_{32}H_{28}N_{2}Na_{2}O_{8}S_{2} with a molecular weight of approximately 678.68 g/mol. The compound is often used in various industrial applications, particularly in textile dyeing, due to its stability across a wide pH range (1-13) and excellent UV resistance . Acid Blue 80 is also known by several alternative names, including C.I. Acid Blue 80 and Color Index 61585 .

Acid Blue 80 doesn't have a known biological function. Its mechanism of action in scientific research primarily relates to its adsorption properties. During adsorption studies, Acid Blue 80 interacts with the surface of the material being investigated. The strength and nature of this interaction depend on various factors like the surface charge, pore size, and functional groups on the material [].

While detailed safety data might not be publicly available for Acid Blue 80 specifically, some general safety considerations for synthetic dyes can be applied:

  • Potential skin irritation: Organic dyes can cause skin irritation upon contact. It's advisable to wear gloves and protective clothing when handling Acid Blue 80 [].
  • Eye irritation: Contact with eyes can cause irritation. Safety glasses should be worn during use [].
  • Inhalation hazard: Avoid inhaling dust particles of the dye. Use proper ventilation or respiratory protection if necessary [].

The synthesis of Acid Blue 80 involves the diazotization of 4-nitro-o-toluidine followed by coupling with 1-amino-4-nitronaphthalene-3,6-disulfonic acid. This process leads to the formation of the azo linkage characteristic of many synthetic dyes . The dye exhibits complex reactions under various conditions; for instance, it can change color when treated with concentrated sulfuric acid or nitric acid, demonstrating its chemical versatility .

In wastewater treatment, Acid Blue 80 can undergo decolorization through processes such as Fenton oxidation and photocatalytic degradation using titanium dioxide . These methods leverage reactive species like hydroxyl radicals to break down the dye into less harmful substances.

Research indicates that Acid Blue 80 may exhibit toxic effects at high concentrations, particularly on aquatic organisms such as rainbow trout. Studies have shown that exposure to concentrations between 5–50 mg/L can lead to adverse effects on liver, gill, and gut cells in vitro . While it does not have a known biological function, its adsorption properties allow it to interact with various materials in biological studies.

The primary synthesis method for Acid Blue 80 involves:

  • Diazotization: Converting 4-nitro-o-toluidine into a diazonium salt.
  • Coupling Reaction: Reacting the diazonium compound with 1-amino-4-nitronaphthalene-3,6-disulfonic acid.
  • Purification: The product is purified through recrystallization and characterized using techniques such as UV-visible spectroscopy and mass spectrometry .

Acid Blue 193AnthraquinoneWater-solubleTextile dyeingCoomassie Brilliant Blue GTriphenylmethaneWater-solubleProtein stainingReactive Red 239Azo dyeWater-solubleTextile dyeingAcid Orange 52Azo dyeWater-solubleTextile dyeing

Acid Blue 80 is particularly noted for its stability across a broad pH range and excellent UV resistance compared to these similar compounds. Its application in both industrial and laboratory settings further emphasizes its versatility .

Interaction studies have shown that Acid Blue 80 can bind to various surfaces, influenced by factors such as surface charge and functional groups. It has been investigated for its adsorption capabilities on materials like activated carbon and chitosan-based adsorbents, demonstrating effectiveness in removing the dye from aqueous solutions under different pH conditions . These studies highlight its potential environmental impact and the need for effective treatment methods.

Acid Blue 80, a synthetic anthraquinone dye, emerged as part of the broader evolution of industrial dye chemistry in the late 19th and early 20th centuries. Anthraquinone dyes trace their origins to alizarin, the first natural dye synthesized artificially in 1869. The development of Acid Blue 80 specifically reflects advancements in modifying anthraquinone structures to achieve vibrant, stable colors for textile and industrial applications. Early patents for anthraquinone-based dyes, such as Reactive Blue 19 (1949), laid the groundwork for derivatives like Acid Blue 80, which was optimized for improved solubility and fastness in acidic conditions.

Classification Within Anthraquinone Dyes

Acid Blue 80 belongs to the anthraquinone dye class, characterized by a central anthraquinone core (C$${14}$$H$$8$$O$$2$$) functionalized with sulfonic acid groups and aromatic amines. Its classification as an *acid dye* stems from its anionic nature, enabling binding to proteinaceous fibers like wool and silk under acidic conditions. Structurally, it differs from natural anthraquinones (e.g., alizarin) through the incorporation of two sulfonate (-SO$$3^-$$) groups and methyl-substituted benzene rings, enhancing water solubility and chromatic intensity.

Molecular Composition and IUPAC Nomenclature

Acid Blue 80 is an anthraquinone-based synthetic dye with the molecular formula C₃₂H₂₈N₂Na₂O₈S₂ and a molecular weight of 678.68 g/mol [1] [2] [3]. The compound is officially registered under the Chemical Abstracts Service number 4474-24-2 and is classified under the Color Index as C.I. 61585 [1] [2] [3].

The complete IUPAC nomenclature for Acid Blue 80 is disodium 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(2,4,6-trimethylbenzenesulfonate) [1] [2]. Alternative systematic names include benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-trimethyl-, disodium salt [1] [2]. The molecular structure consists of a central anthraquinone core with two 2,4,6-trimethylbenzenesulfonate substituents attached via amino linkages at the 1,4-positions of the anthraquinone ring system [3] [6].

The InChI Key for Acid Blue 80 is UHXQPQCJDDSMCB-UHFFFAOYSA-L, providing a unique identifier for the compound's chemical structure [1] [2] [8]. The molecular architecture belongs to the anthraquinone class of dyes, characterized by the presence of the 9,10-anthraquinone chromophore system [6] [11].

PropertyValueReference
Molecular FormulaC₃₂H₂₈N₂Na₂O₈S₂ [1] [2] [3]
Molecular Weight (g/mol)678.68 [1] [2] [3]
CAS Registry Number4474-24-2 [1] [2] [3]
Color Index NumberC.I. 61585 [1] [2] [3]
IUPAC NameDisodium 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(2,4,6-trimethylbenzenesulfonate) [1] [2]
InChI KeyUHXQPQCJDDSMCB-UHFFFAOYSA-L [1] [2]

Spectral Characteristics

UV-Vis Absorption Profiles

Acid Blue 80 exhibits characteristic absorption properties in the ultraviolet-visible spectrum with multiple distinct absorption maxima [4] [7] [9]. The primary absorption maximum occurs at 582 nanometers, with a secondary peak observed at 627 nanometers [4] [7]. When dissolved in water, the absorption maximum shifts slightly to the range of 621-631 nanometers [20].

The compound demonstrates a broad absorption profile with an additional significant peak at 202 nanometers in the ultraviolet region [9]. The specific absorption coefficient (E1%/1cm) is reported to be greater than or equal to 200 at the wavelength of maximum absorption [20]. Spectrophotometric analysis of Acid Blue 80 in aqueous solutions is commonly performed at 626 nanometers for quantitative determinations [10].

The absorption coefficient varies depending on the solvent system, with values ranging from 1.05 to 3.51 × 10⁴ dm³ mol⁻¹ cm⁻¹ [28]. Theoretical calculations indicate oscillator strengths between 0.14 and 0.32 for the visible transitions [28]. The absorption ratio at λmax ± 15 nanometers falls within the range of 0.95 to 1.05, indicating relatively sharp absorption peaks [20].

Spectroscopic ParameterValueMedium/ConditionsReference
Primary λmax (nm)582General [4] [7]
Secondary λmax (nm)627General [4] [7]
λmax in water (nm)621-631Aqueous solution [20]
UV absorption peak (nm)202General [9]
Specific absorption (E1%/1cm)≥ 200Water, at λmax [20]
Absorption coefficient (dm³ mol⁻¹ cm⁻¹)1.05-3.51 × 10⁴Various solvents [28]
Oscillator strength0.14-0.32Calculated [28]

Fluorescence Properties

Limited specific fluorescence data are available for Acid Blue 80 in the current literature [9] [20]. The compound's anthraquinone structure typically results in weak fluorescence properties due to the presence of the quinone moiety, which often exhibits non-radiative decay pathways [28]. The extensive conjugated system and heavy atom effects from the sulfonate groups may further influence the fluorescence quantum yield [28].

Research on related anthraquinone dyes suggests that fluorescence properties are highly dependent on the nature and position of substituents on the anthraquinone core [28]. The presence of amino linkages and sulfonate groups in Acid Blue 80 may contribute to quenching effects that reduce fluorescence intensity [28].

Solubility and Stability Under Varied pH Conditions

Acid Blue 80 demonstrates significant water solubility, with a reported value of 10.95 g/L at 20°C [4]. The compound readily dissolves in both cold and hot water, forming deep blue solutions [11] [16]. The pH of a 1% aqueous solution typically ranges from 6 to 8 [18].

The dye exhibits notable pH-dependent color changes and stability characteristics [11] [12] [15]. In neutral conditions (pH 6-8), Acid Blue 80 maintains its characteristic deep blue color and demonstrates good stability [11] [12]. The compound shows optimal stability in the acidic pH range of 3 to 6, where it retains its blue coloration most effectively [12] [15].

Under strongly acidic conditions, including concentrated hydrochloric acid addition, the dye solution remains blue but may shift to a product blue shade [11]. Similarly, the addition of sodium hydroxide results in a product blue coloration while maintaining reasonable stability [11]. However, at very high pH values exceeding 11, the dye tends to fade significantly, indicating reduced stability under strongly basic conditions [15].

The compound demonstrates distinctive color changes when exposed to concentrated mineral acids [11] [4]. In concentrated sulfuric acid, Acid Blue 80 appears red light blue, transitioning to green light blue upon dilution [11] [4]. When exposed to concentrated nitric acid, the dye exhibits a brown coloration [11] [4].

Long-term aqueous solutions of Acid Blue 80 may develop precipitation phenomena, particularly when stored for extended periods [11]. This behavior suggests potential aggregation or degradation processes that affect solution stability over time [11].

pH ConditionColor/AppearanceStabilityReference
Neutral (pH 6-8)Deep blueStable [11] [12]
Acidic (pH 3-6)BlueMost stable [12] [15]
Strong acidic (HCl)Product blueStable [11]
Basic (NaOH)Product blueStable [11]
Very basic (pH >11)Fading occursUnstable [15]
Concentrated H₂SO₄Red light blueColor change [11] [4]
Diluted H₂SO₄Green light blueColor change [11] [4]
Concentrated HNO₃BrownColor change [11] [4]

Crystallographic and Thermodynamic Properties

Acid Blue 80 exhibits a high melting point exceeding 300°C, indicating substantial thermal stability [4] [5] [16]. The compound has a reported density of 1.461 g/cm³ at standard conditions [16]. These physical properties reflect the robust intermolecular interactions present in the solid state, likely due to the extensive aromatic system and ionic character of the sulfonate groups [16].

The flash point of Acid Blue 80 is greater than 300°C, classifying it as a non-flammable substance under normal conditions [5] [17]. This thermal stability makes the compound suitable for applications requiring elevated temperature processing [16] [17].

Crystallographic analysis reveals that Acid Blue 80 typically appears as a dark blue powder with a purplish tint [4] [11] [15]. The crystal form and packing arrangement influence the compound's color properties and stability characteristics [16]. The presence of sodium counterions and sulfonate groups creates ionic interactions that contribute to the overall crystal structure stability [16].

Thermodynamic studies on Acid Blue 80 adsorption processes have been conducted at various temperatures, including 25°C, 35°C, and 45°C [24]. These investigations provide insights into the temperature-dependent behavior of the compound in aqueous systems, though specific thermodynamic parameters such as heat capacity and enthalpy of formation are not extensively documented in the current literature [24].

The compound demonstrates chemical stability under normal temperature and pressure conditions [19]. However, it should be stored away from incompatible materials, excess heat, and strong oxidizing agents to maintain its integrity [19]. The molecular structure remains stable during routine handling and storage at room temperature [4] [17].

Physical PropertyValueReference
Melting Point (°C)>300 [4] [5] [16]
Density (g/cm³)1.461 [16]
Flash Point (°C)>300 [5] [17]
AppearanceDark blue powder [4] [11] [15]
Storage TemperatureRoom temperature [4] [17]
Chemical StabilityStable under normal conditions [19]
Dye Content (%)40-98 [7] [18]
Moisture Content (%)1-5 [18]

UNII

ET8107F56D

GHS Hazard Statements

Aggregated GHS information provided by 359 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 67 of 359 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 292 of 359 companies with hazard statement code(s):;
H302 (13.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (27.4%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (78.42%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4474-24-2

Wikipedia

Acid blue 80

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Cosmetic colorant

General Manufacturing Information

Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-trimethyl-, sodium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types